2-Bromo-1-(pyridin-2-yl)ethanone
Overview
Description
2-Bromo-1-(pyridin-2-yl)ethanone is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a bromine atom and a pyridin-2-yl group attached to an ethanone moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of related compounds to 2-Bromo-1-(pyridin-2-yl)ethanone has been reported in the literature. For instance, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions, highlighting the versatility of bromoketones as precursors for the construction of complex structures . Additionally, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone through halogen-exchange reactions indicates the feasibility of bromination in the presence of other functional groups .
Molecular Structure Analysis
While the specific molecular structure of 2-Bromo-1-(pyridin-2-yl)ethanone is not detailed in the provided papers, the structure of related compounds can be inferred. For example, the synthesis of metallo-1,2-enedithiolates with a 2-pyridyl substituent suggests that the pyridine ring can coordinate with metal centers, which could be relevant for the binding properties of 2-Bromo-1-(pyridin-2-yl)ethanone . The crystal structures of macrocycles using ether-bridged dipyridyl ligands also provide insight into the coordination chemistry of pyridine derivatives .
Chemical Reactions Analysis
The reactivity of brominated compounds is well-documented, with 3-bromo-2-pyrone and 5-bromo-2-pyrone undergoing Diels-Alder cycloadditions to form various adducts . This suggests that 2-Bromo-1-(pyridin-2-yl)ethanone could potentially participate in similar cycloaddition reactions. Furthermore, the conversion of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine to various functionalized pyridines indicates the potential of brominated pyridines to act as precursors for the synthesis of complex ligands .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-1-(pyridin-2-yl)ethanone are not explicitly discussed in the provided papers. However, the synthesis of related brominated compounds and their subsequent reactions can shed light on the behavior of such molecules. For example, the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone suggests that brominated pyridine derivatives could have biological relevance . Additionally, the photophysical properties of functionalized 2-pyridyl-substituted metallo-1,2-enedithiolates indicate that the electronic structure of brominated pyridines can be fine-tuned for specific applications .
Scientific Research Applications
Application 1: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Summary of the Application: This compound is used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives. These derivatives are designed and synthesized for their potential biological activities .
- Methods of Application: The compound is used in the preparation of libraries of novel heterocyclic compounds. These compounds are evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Synthesis of Quinoline Derivatives
- Summary of the Application: Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The quinoline nucleus is present in numerous biological compounds, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV agents .
- Methods of Application: The compound is used in the synthesis of quinoline derivatives. These derivatives are evaluated for their antimicrobial activity against various Gram-positive and Gram-negative microbial species .
- Results or Outcomes: Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) (11) exhibited potent antimicrobial activity comparable to the standard ciprofloxacin .
Application 3: Synthesis of Imidazole Derivatives
- Summary of the Application: Imidazole derivatives are known for their wide range of biological activities, including antimicrobial potential .
- Methods of Application: The compound is used in the synthesis of imidazole derivatives. These derivatives are evaluated for their antimicrobial activity .
- Results or Outcomes: Among the different derivatives, compounds 1a and 1b showed good antimicrobial potential .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPMOGQMEOPVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193135 | |
Record name | 2-Bromoacetamidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(pyridin-2-yl)ethanone | |
CAS RN |
40086-66-6 | |
Record name | 2-Bromoacetamidopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040086666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromoacetamidopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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